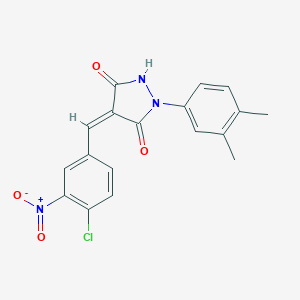![molecular formula C28H25Cl2NO5 B301946 (9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301946.png)
(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, commonly known as CCB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCB belongs to the class of acridine derivatives and has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of CCB is not fully understood, but it is believed to act through multiple pathways. CCB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, CCB has been found to inhibit the activity of the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in inflammation. CCB has also been shown to modulate the activity of various neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CCB has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in inflammation. CCB has also been shown to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurological disorders. Additionally, CCB has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a viable candidate for further drug development.
实验室实验的优点和局限性
One of the major advantages of CCB is its broad spectrum of activity against various diseases, making it a potential candidate for the development of multi-targeted therapies. Additionally, CCB has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a viable candidate for further drug development. However, one of the major limitations of CCB is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on CCB. One of the major areas of interest is the development of CCB-based multi-targeted therapies for the treatment of cancer and inflammation. Additionally, the potential use of CCB in the treatment of neurodegenerative disorders such as Alzheimer's disease needs to be further explored. Further studies are also needed to evaluate the potential toxicity of CCB and to optimize its pharmacokinetic properties for further drug development.
合成方法
The synthesis of CCB involves several steps, including the condensation of 2-chlorobenzaldehyde with 5-chloro-2-hydroxybenzoic acid to form the intermediate compound 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. This intermediate is then reacted with 1,2,3,4-tetrahydroacridin-9-one in the presence of a catalyst to form the final product, CCB. The synthesis of CCB has been optimized to improve the yield and purity of the compound, making it a viable candidate for further research.
科学研究应用
CCB has been extensively studied for its potential therapeutic applications. Research has shown that CCB exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. CCB has also been found to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCB has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
产品名称 |
(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
分子式 |
C28H25Cl2NO5 |
分子量 |
526.4 g/mol |
IUPAC 名称 |
2-[9-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H25Cl2NO5/c29-17-9-7-16(8-10-17)15-36-24-12-11-18(30)13-19(24)26-27-20(3-1-5-22(27)32)31(14-25(34)35)21-4-2-6-23(33)28(21)26/h7-13,26H,1-6,14-15H2,(H,34,35) |
InChI 键 |
ZFFRPJRORJAKTO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)Cl)C(=O)C1 |
规范 SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)Cl)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)

![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)
![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)

![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)